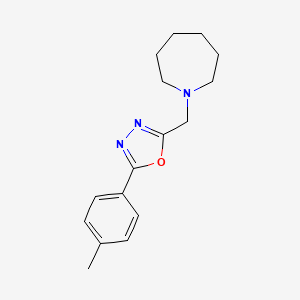
Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate and related compounds involves multi-step organic reactions that typically start from simple quinoline derivatives. For instance, the carbanion of tert-butyl 3-(1-pyrrolidinyl)crotonate adds to nitrobenzenes, leading to the formation of σH-adducts. These adducts, in the presence of specific reagents, can be converted into 3-(1-pyrrolidinyl)quinolines or 3-(1-pyrrolidinyl)quinoline 1-oxides depending on the nitrobenzene structure. This methodology marks the first instance where a quinoline ring is constructed from a substrate bearing a pyrrolidinyl ring, highlighting the innovative approach in synthesizing such complex molecules (Bujok, Cmoch, Wróbel, & Wojciechowski, 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate has been determined through various analytical techniques, including X-ray crystallography. These analyses reveal intricate details about the molecule's geometry, bond lengths, and angles, providing insights into the compound's three-dimensional conformation. For instance, compounds synthesized from related reactions demonstrate specific ring conformations and substituent arrangements, essential for understanding the molecule's reactivity and physical properties (Xiang, 2004).
Wissenschaftliche Forschungsanwendungen
1. Synthesis Techniques and Cycloaddition Products
Researchers have explored various synthetic pathways for quinolonecarboxylic acids, demonstrating the versatility of compounds like Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. For instance, Ziegler, Bitha, and Lin (1988) described the synthesis of novel 7-substituted quinolonecarboxylic acids via nitroso and nitrone cycloadditions. They detailed the conversion of 1-Ethyl-6-fluoro-7-hydroxylamino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid to its nitroso intermediate and its subsequent cycloaddition products with selected dienes and olefins (Ziegler, Bitha, & Lin, 1988).
2. Structural and Electronic Analysis
In another study, Hassan et al. (2014) investigated the electronic absorption spectra and DFT calculations of quinoline derivatives including compounds structurally similar to Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. The study highlighted the effects of substituents on the electronic properties and reactivity of these compounds, providing valuable insights for their potential applications in various fields (Hassan et al., 2014).
3. Antibacterial Properties
Stefancich et al. (1985) synthesized a fluorinated compound related to Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate, exhibiting broad-spectrum antibacterial activities. The study presented a detailed synthesis route and compared the antibacterial efficiency of the compound with other known agents, indicating its superior activity against both gram-positive and gram-negative bacteria (Stefancich et al., 1985).
4. Antiviral and Anticoccidial Activities
Zemtsova et al. (2008) explored the synthesis of quinolinecarboxylic acid hydrazides and their antiviral activity, showcasing the potential of quinoline derivatives in developing new antiviral agents. Similarly, Yu-liang (2012) synthesized ethyl quinolinecarboxylates with notable anticoccidial activities, providing a framework for the development of new anticoccidial drugs (Zemtsova et al., 2008) (Yu-liang, 2012).
5. Ambident Reactivity in Synthesis
Murashima et al. (1996) discussed the ambident reactivity of nitro heteroaromatic anions in the synthesis of compounds like Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate, highlighting their applications in creating diverse chemical structures with potential pharmacological activities (Murashima et al., 1996).
Eigenschaften
IUPAC Name |
ethyl 6-nitro-4-pyrrolidin-1-ylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-2-23-16(20)13-10-17-14-6-5-11(19(21)22)9-12(14)15(13)18-7-3-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUSJSXDPCQJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494970.png)



![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2494975.png)


![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2494982.png)



![(3-Methoxyphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2494988.png)
